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Compound of Interest |

[(2S,3R,4S5,5S,6R)-3,4,5-

trihydroxy-6-(hydroxymethyl)oxan-
Compound Name:

2-yl] 3-(4-hydroxyphenyl)prop-2-

enoate

Cat. No.: B3031805

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation
pattern of p-Coumaroyl-beta-D-glucose. The information enclosed is intended to support
researchers and scientists in the identification and characterization of this and similar
hydroxycinnamic acid glycosides in various matrices.

Introduction

p-Coumaroyl-beta-D-glucose is a naturally occurring phenolic compound found in a variety of
plants. It consists of a p-coumaric acid molecule linked to a glucose moiety via a glycosidic
bond. Understanding its fragmentation behavior in mass spectrometry is crucial for its accurate
identification in complex mixtures such as plant extracts and biological samples. This guide
details the characteristic fragmentation pattern observed, particularly using electrospray
ionization (ESI) in negative ion mode, and provides a representative experimental protocol for
its analysis.

Mass Spectrometry Fragmentation Pattern

Under negative ion electrospray ionization (ESI) tandem mass spectrometry (MS/MS), p-
Coumaroyl-beta-D-glucose typically yields a deprotonated molecule [M-H]~ at a mass-to-
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charge ratio (m/z) of approximately 325.09. Collision-induced dissociation (CID) of this
precursor ion results in a characteristic fragmentation pattern dominated by the cleavage of the
glycosidic bond.

The primary fragmentation pathway involves the neutral loss of the glucose moiety (162.05
Da), leading to the formation of the deprotonated p-coumaric acid anion as the base peak at
m/z 163.04.[1] This ion is a key diagnostic fragment for identifying p-coumaroyl glycosides.

A secondary fragmentation of the p-coumaric acid anion is often observed, which involves the
loss of a carbon dioxide molecule (44.00 Da). This results in a fragment ion at m/z 119.05.[1][2]
The presence of both m/z 163.04 and m/z 119.05 ions provides strong evidence for the p-
coumaroyl substructure.

Quantitative Fragmentation Data

The following table summarizes the key fragment ions observed in the negative ion mode
MS/MS spectrum of p-Coumaroyl-beta-D-glucose.

Relative
Precursor lon Fragment lon Proposed Neutral Loss
Abundance ]
(m/z) (m/z) Identity (Da)
(%)
[p-Coumaric acid  162.0521
325.0905 163.0384 100
- H]- (Glucose)
[p-Coumaric acid  206.0426
325.0905 119.0479 41.22

-H-COz]” (Glucose + CO2)

Table 1. Summary of major fragment ions of [p-Coumaroyl-beta-D-glucose - H]~ in negative ion
ESI-MS/MS.[1]

Experimental Protocol: UHPLC-ESI-QTOF-MS/MS
Analysis

This section outlines a representative protocol for the analysis of p-Coumaroyl-beta-D-glucose
using Ultra-High-Performance Liquid Chromatography coupled with Electrospray lonization
Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS/MS).
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4.1 Sample Preparation (from Plant Material)

Extraction: Macerate 1 gram of powdered, dried plant material with 10 mL of 80% methanol
in water (v/v).

o Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath at room
temperature.

o Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet solid debris.

o Filtration: Filter the supernatant through a 0.22 um PTFE syringe filter into an autosampler
vial for analysis.

4.2 UHPLC Conditions

e Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 um patrticle size).
» Mobile Phase A: 0.1% Formic Acid in Water.

e Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

e Flow Rate: 0.3 mL/min.

e Column Temperature: 40 °C.

* Injection Volume: 2 pL.

e Gradient Program:

0-2 min: 5% B

[¢]

[¢]

2-15 min: 5-40% B (linear gradient)

[e]

15-18 min: 40-95% B (linear gradient)

18-20 min: Hold at 95% B

o

[¢]

20-21 min: 95-5% B (linear gradient)
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o 21-25 min: Hold at 5% B (re-equilibration)

4.3 Mass Spectrometry Conditions

Instrument: Quadrupole Time-of-Flight Mass Spectrometer.
 lonization Source: Electrospray lonization (ESI).

» Polarity: Negative.

o Capillary Voltage: -3500 V.

o Cone Voltage: -40 V.

e Source Temperature: 120 °C.

o Desolvation Temperature: 350 °C.

e Desolvation Gas Flow (N2): 800 L/hr.

e Cone Gas Flow (N2): 50 L/hr.

e Acquisition Mode:

[e]

MS Scan Range: m/z 50-1000.

o

MS/MS: Data-dependent acquisition (DDA) of the top 3 most intense ions from the MS
scan.

o

Precursor lon for p-Coumaroyl-beta-D-glucose: m/z 325.09.

[¢]

Collision Energy: Ramped collision energy (e.g., 10-30 eV) to generate fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of the analysis and the fragmentation
pathway of p-Coumaroyl-beta-D-glucose.
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Caption: Experimental workflow for the analysis of p-Coumaroyl-beta-D-glucose.
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Caption: Negative ion fragmentation of p-Coumaroyl-beta-D-glucose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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